Calcium thiocyanate

Description

Molecular Formula and Crystalline Hydrate Configurations

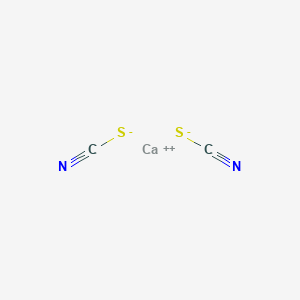

This compound exists in multiple crystalline forms, each characterized by distinct molecular formulas and structural arrangements. The anhydrous form possesses the molecular formula calcium dithiocyanate with a molecular weight of 156.23 grams per mole. This fundamental composition consists of one calcium cation coordinated with two thiocyanate anions, forming the basic stoichiometric unit that defines the compound's chemical identity.

The most commonly encountered hydrated form features the molecular formula this compound tetrahydrate, with a molecular weight of 228.30 grams per mole. This tetrahydrate configuration represents the stable form under standard atmospheric conditions, incorporating four water molecules into its crystalline lattice structure. The water molecules play crucial roles in stabilizing the overall crystal architecture and influencing the compound's physical properties.

An intermediate hydration state exists as this compound dihydrate, which has been characterized through detailed crystallographic studies. This dihydrate form crystallizes in an orthorhombic crystal system with space group Pnma, featuring unit cell parameters of a = 1280.1 picometers, b = 790.3 picometers, and c = 726.9 picometers. The crystal structure analysis reveals that this configuration represents a previously unknown structural arrangement, distinguishing it from other known thiocyanate compounds.

The crystalline hydrate configurations demonstrate temperature-dependent stability relationships, with thermal investigations revealing sequential dehydration processes. Research indicates that this compound tetrahydrate undergoes a phase transition to the dihydrate form before complete dehydration to the anhydrous compound. These transformations occur at specific temperature ranges, with decomposition ultimately yielding calcium sulfide as the final thermal product.

| Hydration State | Molecular Formula | Molecular Weight (g/mol) | Crystal System |

|---|---|---|---|

| Anhydrous | Calcium Dithiocyanate | 156.23 | Monoclinic |

| Dihydrate | This compound Dihydrate | 192.27 | Orthorhombic |

| Tetrahydrate | This compound Tetrahydrate | 228.30 | Not specified |

Coordination Chemistry: Calcium-Thiocyanate Ligand Interactions

The coordination chemistry of this compound reveals sophisticated ligand arrangements that create distinct geometric configurations around the central calcium cations. In the anhydrous form, each calcium ion achieves eightfold coordination through interactions with eight thiocyanate anions, forming a square antiprism geometry. This coordination environment involves four calcium-nitrogen bonds and four calcium-sulfur bonds, creating a balanced arrangement that maximizes electrostatic interactions while minimizing steric hindrance.

Crystallographic analysis of the anhydrous structure demonstrates calcium-nitrogen distances of 255.8 and 257.6 picometers, which are significantly longer than those observed in hydrated forms. The calcium-sulfur bond lengths measure 301.7 and 308.7 picometers, indicating weaker interactions compared to the nitrogen coordination sites. These distance measurements reflect the dual coordination mode of thiocyanate ligands, which can bind through either nitrogen or sulfur atoms depending on the specific structural requirements.

The thiocyanate ligands exhibit nearly linear geometry, with sulfur-carbon-nitrogen bond angles measuring approximately 178.5 degrees. This linearity facilitates optimal coordination geometries and enables the formation of extended three-dimensional network structures. Each thiocyanate anion functions as a bridging ligand, connecting multiple calcium centers through its ambidentate coordination capability.

In hydrated forms, the coordination environment becomes more complex due to the incorporation of water molecules into the primary coordination sphere. The dihydrate structure shows calcium ions surrounded by four thiocyanate anions and four water molecules, creating octahedral coordination geometries. This arrangement results in calcium-nitrogen distances of 238.9 and 241.0 picometers, which are shorter than those in the anhydrous form, indicating stronger coordination interactions in the presence of water.

The polyhedra formed by these coordination arrangements connect through various structural motifs, creating chains and three-dimensional networks. In the dihydrate structure, calcium-centered polyhedra link via common oxygen edges to form chains along specific crystallographic directions. These chains subsequently interconnect through thiocyanate bridging ligands, generating the overall three-dimensional framework structure.

| Structure Type | Coordination Number | Calcium-Nitrogen Distance (pm) | Calcium-Sulfur Distance (pm) | Geometry |

|---|---|---|---|---|

| Anhydrous | 8 | 255.8, 257.6 | 301.7, 308.7 | Square Antiprism |

| Dihydrate | 8 | 238.9, 241.0 | 308.0, 315.2 | Octahedral |

Hydration States and Stable Hydrate Complexes

The hydration behavior of this compound demonstrates remarkable complexity, with multiple stable hydrate complexes forming under different environmental conditions. The tetrahydrate form represents the most thermodynamically stable configuration under ambient conditions, incorporating four water molecules per formula unit in specific crystallographic positions. These water molecules participate in extensive hydrogen bonding networks that contribute significantly to the overall structural stability.

Research on aqueous this compound solutions reveals concentration-dependent hydration behavior, with the number of solvated water molecules decreasing as solution concentration increases. Adiabatic compressibility measurements indicate that hydration numbers fall below four when this compound concentrations exceed levels capable of dissolving cellulose, suggesting structural reorganization in concentrated solutions. At approximately 50 weight percent concentration, the hydration number approaches four, corresponding to the stable tetrahydrate crystalline form.

The dihydrate complex exhibits unique structural features that distinguish it from other known thiocyanate hydrates. Crystallographic analysis reveals that water molecules occupy specific coordination sites, forming hydrogen bonds with both sulfur and nitrogen atoms of the thiocyanate ligands. The hydrogen-sulfur distances measure 271 and 272 picometers, indicating strong hydrogen bonding interactions, while nitrogen-hydrogen distances of 286 and 289 picometers suggest weaker hydrogen bonding contributions.

Temperature-dependent studies demonstrate sequential dehydration processes that proceed through well-defined intermediate phases. Thermal analysis indicates that the tetrahydrate form undergoes initial dehydration around 160 degrees Celsius, transitioning to the dihydrate structure before complete water loss. This stepwise dehydration reflects the varying strength of water coordination and hydrogen bonding interactions within the crystal lattice.

The stability of different hydrate complexes correlates with specific structural arrangements and intermolecular interactions. In the tetrahydrate form, water molecules occupy both coordination and lattice positions, creating a complex network of hydrogen bonds that stabilize the overall structure. The dihydrate configuration represents an intermediate state where only the most strongly bound water molecules remain coordinated to calcium centers.

Synthesis conditions significantly influence the formation of specific hydrate complexes, with temperature, concentration, and crystallization rate affecting the final hydration state. Controlled synthesis at room temperature typically yields the tetrahydrate form, while elevated temperature conditions favor formation of lower hydrate or anhydrous phases. These observations highlight the importance of precise control over experimental conditions when preparing this compound materials with desired hydration characteristics.

| Hydrate Complex | Water Content | Stability Temperature Range (°C) | Hydrogen Bond Network |

|---|---|---|---|

| Tetrahydrate | 4 molecules | Room temperature to ~160 | Extensive |

| Dihydrate | 2 molecules | 160 to decomposition | Moderate |

| Anhydrous | 0 molecules | Above dehydration | None |

Properties

IUPAC Name |

calcium;dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Ca/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDQYSHDFVSAPL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CaN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890552 | |

| Record name | Calcium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092-16-2 | |

| Record name | Calcium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P03NDO467X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Scientific Research Applications

Cellulose Degradation and Aerogel Production

Overview

Calcium thiocyanate has gained attention for its role in the dissolution and degradation of cellulose, leading to the production of cellulose aerogels. These aerogels are characterized by their high porosity and low density, making them suitable for various applications.

Mechanism of Action

The dissolution process involves hydrolysis and oxidation of cellulose, which can be significantly influenced by the number of hydrates in this compound and the reaction temperature. Studies indicate that as the number of hydrates decreases, the rate of hydrolysis increases, facilitating cellulose dissolution at elevated temperatures. For instance, when using this compound with six hydrates at 120 °C, the time to achieve a 50% reduction in the degree of polymerization (DP) of cellulose decreased from 196 minutes to 47 minutes .

Applications of Cellulose Aerogels

Cellulose aerogels produced via this method have potential applications in:

- Insulation Materials : Due to their low thermal conductivity.

- Gas Storage : As they can store gases efficiently in fuel cells.

- Filters : For ultrafine particles in air purification systems.

- Drug Delivery Systems : Their porous structure allows for controlled release.

- Tissue Scaffolds : In biomedical applications for supporting cell growth .

Therapeutic Applications

Host Defense Mechanism

this compound is recognized for its role in host defense mechanisms. Thiocyanate ions (SCN⁻), derived from this compound, participate in the lactoperoxidase microbicidal pathway, which helps combat pathogens by generating hypothiocyanous acid (HOSCN). This compound exhibits potent antimicrobial properties while being less harmful to host tissues .

Potential Clinical Uses

Research suggests that SCN⁻ could be beneficial in treating conditions such as:

- Cystic Fibrosis (CF) : SCN⁻ supplementation may enhance lung function and bacterial clearance.

- Acute Respiratory Distress Syndrome (ARDS) : Its antioxidant properties may mitigate oxidative stress.

- Chronic Obstructive Pulmonary Disease (COPD) : It could help regulate inflammation and improve respiratory health .

Environmental Management

Toxicity Mitigation

this compound has been studied for its role in addressing toxicity in mining effluents. Research indicates that SCN⁻ can contribute to toxicity levels observed in contaminated water sources. By understanding its interactions within effluents, strategies can be developed to reduce SCN⁻ concentrations and mitigate environmental impacts .

Decolorization Processes

Moreover, this compound solutions have been employed in decolorization processes for various industrial applications. The compound facilitates the removal of dyes from solutions derived from gas purification processes, leading to clearer solutions that can be used in cellulose or viscose production .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism by which calcium thiocyanate exerts its effects depends on the specific application:

Cellulose Degradation: The compound interacts with cellulose fibers, breaking down the glycosidic bonds and resulting in the degradation of the cellulose structure.

Enzyme Inhibition: In biological research, this compound can inhibit enzymes by binding to the active site or altering the enzyme's conformation.

Metal Ion Detection: In analytical chemistry, it forms complexes with metal ions, which can be detected through various spectroscopic methods.

Molecular Targets and Pathways Involved:

Cellulose Degradation: Targets the glycosidic bonds in cellulose.

Enzyme Inhibition: Targets specific enzymes involved in metabolic pathways.

Metal Ion Detection: Forms complexes with metal ions such as Fe³⁺ , Cu²⁺ , and Zn²⁺ .

Comparison with Similar Compounds

Comparison with Similar Thiocyanate Compounds

Structural and Chemical Properties

Key Differences :

- Cation Charge and Coordination: this compound’s divalent Ca²⁺ allows coordination with four hydroxyl groups in cellulose, enhancing solubility compared to monovalent Na⁺ or K⁺ .

Cellulose Dissolution

- This compound : Effective for dissolving high-DP cellulose (e.g., cotton linter) at 100–120°C, producing uniform aerogels . Hydrolysis rates increase with fewer hydrates and higher temperatures .

- Ammonia/Ammonium Thiocyanate : Used in cellulose dissolution but produces less uniform pore structures compared to this compound .

- Sodium Thiocyanate : Less effective for cellulose due to weaker coordination with hydroxyl groups .

Analytical Chemistry

- Potassium Thiocyanate : Preferred for Fe³⁺ detection via red complex formation .

- This compound: Limited use in analytical chemistry but employed in metal ion extraction (e.g., soy protein) .

Industrial and Pharmaceutical Uses

Research Findings and Limitations

- Calcium vs. Sodium Thiocyanate : Calcium’s superior cellulose dissolution is attributed to Ca²⁺ coordination, but it requires precise hydrate control (6–7 hydrates) to avoid incomplete dissolution . Sodium thiocyanate lacks this dependency but is less effective .

- Thermal Stability : Magnesium thiocyanate (Mg(SCN)₂) decomposes at 500°C, making this compound more stable for high-temperature applications .

Biological Activity

Calcium thiocyanate (Ca(SCN)₂) is a compound that has garnered attention for its biological activity, particularly in the context of its therapeutic potential and biochemical mechanisms. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological effects of this compound.

Overview of this compound

This compound is a salt formed from calcium and thiocyanate ions. It is soluble in water and has been studied for its interactions with biological systems, particularly in the fields of pharmacology and biochemistry.

- Antimicrobial Activity : One of the primary biological activities attributed to thiocyanate ions (SCN⁻) is their antimicrobial properties. SCN⁻ can be oxidized to hypothiocyanous acid (HOSCN) by lactoperoxidase in the presence of hydrogen peroxide, which exhibits bactericidal effects. This mechanism has been explored in various studies, particularly concerning respiratory diseases like cystic fibrosis, where SCN⁻ plays a role in modulating microbial flora and enhancing host defense mechanisms .

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses. Research indicates that SCN⁻ can influence myeloperoxidase activity, which is crucial in the inflammatory process. By promoting the formation of less potent oxidative species, SCN⁻ may help reduce tissue damage during inflammation .

- Redox Regulation : The compound also participates in redox reactions that are vital for maintaining cellular homeostasis. Thiocyanate can act as an antioxidant, counteracting oxidative stress and potentially mitigating conditions associated with excessive inflammation or infection .

Table 1: Summary of Key Studies on this compound

Case Study: Cystic Fibrosis and SCN⁻ Administration

A significant study focused on the administration of nebulized SCN⁻ in cystic fibrosis patients highlighted its potential to improve lung function by restoring balance to microbial communities and reducing inflammation. The results indicated a correlation between increased SCN⁻ levels and improved clinical outcomes .

Biochemical Interactions

This compound's interactions at the molecular level involve complex biochemical pathways:

- Transport Mechanisms : Studies have identified several transport pathways for SCN⁻ across epithelial cells, including regulation by cAMP and calcium ions, which are critical for maintaining airway surface liquid homeostasis .

- Oxidative Stress Response : The ability of SCN⁻ to modulate oxidative stress through its conversion to HOSCN highlights its role as a protective agent against cellular damage during infections .

Preparation Methods

Preparation by Slurrying Sulfur with Calcium Cyanide and Water

One classical industrial method involves the reaction of sulfur, calcium cyanide, and water to produce calcium thiocyanate. This process is described in patent US2274456A and involves the following key steps:

- Mixing : Ground sulfur is slurried in water, then calcium cyanide is added.

- Temperature Control : The mixture is heated to 80–100 °C with agitation.

- Addition of Additives : A small amount of heavy fuel oil may be added to prevent foaming.

- Filtration : The slurry is filtered to separate insoluble materials such as lime, graphite, and sodium chloride.

- Concentration and Crystallization : The filtrate, containing this compound and sodium chloride, can be evaporated to precipitate sodium chloride, leaving a purer this compound solution. Further evaporation yields solid this compound.

This method yields a product useful in agriculture and chemical synthesis, with sodium chloride as a common byproduct that can be removed by repeated evaporation and filtration cycles.

Double Decomposition Reaction of Calcium Carbonate with Ammonium Thiocyanate

A widely used synthetic route involves the reaction of calcium carbonate with ammonium thiocyanate in aqueous solution. This reaction proceeds as follows:

$$

\text{CaCO}3 + 2 \text{NH}4\text{SCN} \rightarrow \text{Ca(SCN)}2 + 2 \text{NH}4\text{OH} + \text{CO}_2

$$

- Step 1 : Ammonium thiocyanate is dissolved in water to prepare a solution.

- Step 2 : Calcium carbonate is gradually added under stirring.

- Step 3 : The reaction is maintained at controlled temperatures to optimize yield.

- Step 4 : The product this compound crystallizes out upon cooling or concentration.

This method is favored for its simplicity and the availability of raw materials. The ammonium hydroxide and carbon dioxide generated are byproducts that can be managed easily. The product is often obtained as a tetrahydrate form, Ca(SCN)₂·4H₂O.

Preparation via Calcium Hydroxide and Ammonium Thiocyanate

Another industrially relevant method involves reacting calcium hydroxide with ammonium thiocyanate:

Step 1 : Calcium hydroxide reacts with hydrogen sulfide to form calcium sulfide:

$$

\text{Ca(OH)}2 + \text{H}2\text{S} \rightarrow \text{CaS} + 2 \text{H}_2\text{O}

$$Step 2 : Calcium sulfide then reacts with ammonium thiocyanate to form this compound:

$$

\text{CaS} + 2 \text{NH}4\text{SCN} \rightarrow \text{Ca(SCN)}2 + 2 \text{NH}_4\text{OH}

$$

This method allows for the intermediate formation of calcium sulfide and is used in some industrial settings where hydrogen sulfide is available. The final product is purified by filtration and evaporation.

Purification and Crystallization Techniques

Purification of this compound is critical due to the presence of impurities such as calcium sulfate, calcium thiosulfate, calcium chloride, and sodium chloride formed during synthesis. A patented purification method involves:

- Using liquid ammonia or ammonia gas to dissolve crude this compound.

- Treatment with activated carbons (e.g., charcoal, Darco, Norit) to remove discolorations and organic impurities.

- Filtration to remove insoluble calcium salts.

- Evaporation under controlled temperature (up to ~135 °C) to precipitate sulfur and other impurities.

- Crystallization of purified this compound with moisture retention around 5% to 10%.

This purification method enhances product purity to over 95% thiocyanate content, suitable for high-grade industrial applications.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Byproducts | Purification | Notes |

|---|---|---|---|---|---|

| Sulfur + Calcium Cyanide + Water | Sulfur, Ca(CN)₂, H₂O | 80–100 °C, agitation, heavy fuel oil additive | NaCl, lime, graphite | Filtration, evaporation to remove NaCl | Suitable for agricultural-grade product |

| Calcium Carbonate + Ammonium Thiocyanate | CaCO₃, NH₄SCN | Aqueous solution, controlled temperature | NH₄OH, CO₂ | Crystallization from solution | Common lab and industrial method |

| Calcium Hydroxide + H₂S + Ammonium Thiocyanate | Ca(OH)₂, H₂S, NH₄SCN | Sequential reaction steps | NH₄OH, H₂O | Filtration, evaporation | Industrial method utilizing H₂S |

| Purification via Liquid Ammonia | Crude Ca(SCN)₂ | Dissolution in liquid ammonia, activated carbon treatment | Sulfur, calcium salts | Filtration, evaporation, crystallization | Produces >95% pure product |

Research Findings on Preparation and Applications

- This compound tetrahydrate is often the isolated form due to its stability and solubility characteristics.

- The compound’s preparation by double decomposition is efficient and scalable, making it the preferred industrial approach.

- Purification processes involving liquid ammonia significantly improve product quality by removing insoluble impurities and organic discolorants.

- Research into cellulose dissolution using this compound octahydrate highlights the importance of hydrate form and purity in downstream applications such as aerogel production.

Q & A

Basic: What are the standard laboratory methods for synthesizing calcium thiocyanate, and how can purity be ensured?

Answer:

this compound is synthesized via the reaction of calcium cyanide with ammonium thiocyanate under controlled stoichiometric conditions . Key steps include:

- Reagent Purity: Use analytical-grade ammonium thiocyanate (e.g., <20 ppm impurities as per lot analysis) .

- Reaction Monitoring: Track completion using infrared spectroscopy (SCN stretching bands at ~2050 cm⁻¹) .

- Purification: Recrystallize in anhydrous ethanol to remove unreacted salts .

- Validation: Confirm purity via elemental analysis (Ca²⁰⁺ content <100 ppm) and mass spectrometry (monoisotopic mass: 155.912872 Da) .

Basic: How is thiocyanate quantified in this compound solutions, and what are common pitfalls?

Answer:

- Colorimetry: Measure ferric thiocyanate complexes at 480 nm (ε = 4.5 × 10³ M⁻¹cm⁻¹) . Calibrate using internal standards (e.g., 2.2–5.4 mg/L thiocyanate) to ensure 100–102% recovery .

- Ion-Selective Electrodes: Optimize pH (6–8) to avoid interference from OH⁻ or CN⁻ .

- Pitfalls: Light sensitivity of SCN⁻ complexes and interference from sulfides require darkroom analysis and pre-treatment with H₂O₂ .

Advanced: How can researchers resolve contradictions in this compound’s dual role as a therapeutic agent and toxin?

Answer:

- Mechanistic Studies: Use stopped-flow spectroscopy to analyze kinetic instability of calcium-thiocyanate complexes under physiological conditions (e.g., binding free Ca²⁺ via SCN⁻’s sulfur atoms) .

- Dose-Dependent Effects: Conduct in vitro assays (e.g., cytotoxicity IC₅₀) to distinguish therapeutic (µM-range) vs. toxic (mM-range) thresholds .

- In Vivo Models: Monitor arrhythmic burden in animal studies during prolonged thiocyanate exposure, correlating serum Ca²⁺ levels with ECG data .

Advanced: What experimental designs mitigate risks when handling this compound in reactive environments?

Answer:

- Incompatibility Testing: Avoid contact with strong acids (e.g., HCl), ammonia, or metals (e.g., Cu, Li) to prevent violent decomposition .

- Storage: Use airtight containers in dark, moisture-free conditions (<40°C) to prevent hygroscopic degradation .

- Safety Protocols: Train personnel in spill management (neutralize with CaCO₃) and emergency response (e.g., eye rinsing with 0.9% saline) .

Advanced: How can global data analysis improve equilibrium studies of this compound complexes?

Answer:

- Stopped-Flow Spectroscopy: Capture rapid kinetics of Fe(SCN)ₙ³⁻ⁿ formation (e.g., Fe³⁺ + SCN⁻ → Fe(SCN)²⁺) under high [SCN⁻] (≥0.025 M) .

- Global Fitting: Use ReactLab Equilibria to model absorbance spectra (250–600 nm) and calculate stability constants (log β₁ = 2.1, log β₂ = 3.5) .

- Validation: Cross-check with EDTA displacement titrations to confirm stoichiometry .

Basic: What structural characterization techniques are critical for this compound?

Answer:

- XRD: Confirm orthorhombic crystal structure (space group Pnma) and Ca–N bond distances (2.45 Å) .

- NMR: ¹³C NMR detects SCN⁻ coordination shifts (δ = 120–130 ppm) .

- Thermal Analysis: TGA identifies decomposition onset at 220°C, releasing CaS and CN₂ .

Advanced: How can thiocyanate’s role in RNA isolation protocols inform this compound applications?

Answer:

- Guanidinium Thiocyanate Method: Adapt RNA extraction protocols (e.g., Chomczynski-Sacchi) using Ca(SCN)₂ as a denaturant, optimizing pH (4.0–4.7) for RNase inhibition .

- Contaminant Removal: Precipitate DNA with Ca²⁺-ethanol mixtures (70% v/v) and quantify RNA purity (A₂₆₀/A₂₈₀ ≥1.8) .

Basic: What statistical frameworks ensure reproducibility in thiocyanate analysis?

Answer:

- Internal Controls: Include triplicate samples with spiked thiocyanate (e.g., 5.1 mg/L mean) to calculate %RSD (<5%) .

- ANOVA: Compare inter-laboratory data (e.g., 304 tests) to identify systematic biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.